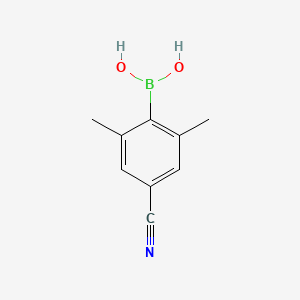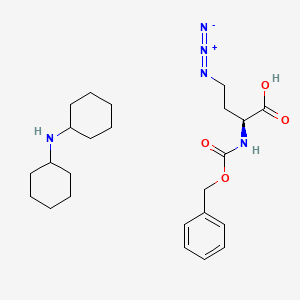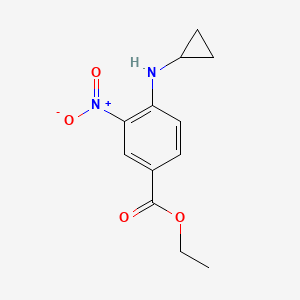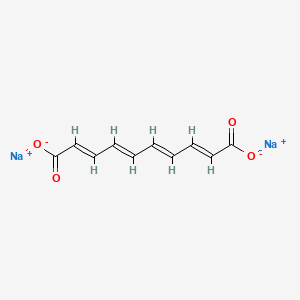
1-丁基-1,2,3-苯并三唑-5-羧酸甲酯
描述
“Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It is a derivative of benzotriazole, which is known to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .
Molecular Structure Analysis
The molecular structure of “Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is based on the benzotriazole core structure, with a butyl group and a methyl ester group attached . The exact 3D structure is not available in the current resources.Physical and Chemical Properties Analysis
“Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” has a molecular weight of 233.27 . The compound is typically stored in refrigerated conditions . Further physical and chemical properties are not available in the current resources.科学研究应用
环境影响和降解
苯并三唑,包括与 1-丁基-1,2,3-苯并三唑-5-羧酸甲酯 类似的衍生物,由于在各种家用和工业应用中广泛用作缓蚀剂,因此被认为是水生环境中的微污染物。对苯并三唑生物转化的研究阐明了活性污泥中的好氧降解机制,重点介绍了 1H-苯并三唑-5-羧酸等转化产物的形成,表明废水处理过程中存在部分持久性。这些发现强调了这些化合物及其衍生物的环境相关性,突出了了解其降解途径以减轻其对水质影响的重要性 (Huntscha 等人,2014)。
缓蚀
苯并三唑衍生物(包括具有丁基基团的衍生物)对铜腐蚀的保护作用已有充分的文献记载。这些化合物在铜表面形成抑制膜,有效地阻碍氧化反应,从而在各种环境中提供对腐蚀的显着保护。这些膜的效率受烷基链长度等因素的影响,突出了分子结构在其抑制性能中的重要性 (Tommesani 等人,1997)。
安全和危害
作用机制
Target of Action
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative . The primary targets of this compound are protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play a crucial role in protein digestion and regulation of the digestive process.
Mode of Action
The interaction of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate with its targets results in an inhibitory effect on these protease enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in protein digestion and regulation.
Result of Action
The molecular and cellular effects of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate’s action primarily involve the disruption of protein digestion due to the inhibition of protease enzymes . This can lead to changes in the digestive process and potentially impact other biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate. For instance, the compound is fairly water-soluble , which can affect its distribution and action in the body. , which can impact its excretion and potential environmental impact.
生化分析
Biochemical Properties
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with protease enzymes such as chymotrypsin, trypsin, and papain . These interactions are primarily inhibitory, where Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate binds to the active sites of these enzymes, preventing them from catalyzing their respective substrates. This inhibition can be crucial in regulating protease activity in various biological processes.
Cellular Effects
The effects of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is relatively stable under refrigerated conditions but may degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of protease activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse reactions.
Metabolic Pathways
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body . The metabolic flux and levels of metabolites can be significantly affected by the presence of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate, leading to alterations in overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues . Additionally, Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate can bind to plasma proteins, affecting its bioavailability and distribution in the body.
Subcellular Localization
The subcellular localization of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localizations enable Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate to interact with its target enzymes and regulatory proteins effectively, thereby exerting its biochemical effects.
属性
IUPAC Name |
methyl 1-butylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-7-15-11-6-5-9(12(16)17-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKGLJAFWRYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)




![2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride](/img/structure/B1431411.png)


![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)





